
cyclopenta-1,3-diene;manganese(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;manganese(2+) is an organometallic compound that features a manganese ion coordinated to a cyclopentadienyl ligand This compound belongs to the class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two cyclopentadienyl anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;manganese(2+) typically involves the reaction of manganese salts with cyclopentadienyl anions. One common method is the reaction of manganese(II) chloride with sodium cyclopentadienide in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the reactants and products .
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;manganese(2+) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: Reduction reactions can convert the manganese ion to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable nucleophile or electrophile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield manganese(III) or manganese(IV) complexes, while reduction can produce manganese(I) species .
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;manganese(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;manganese(2+) exerts its effects involves the coordination of the manganese ion to the cyclopentadienyl ligand. This coordination stabilizes the metal center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Cyclopenta-1,3-diene;manganese(2+) can be compared with other metallocenes such as ferrocene, nickelocene, and cobaltocene. While all these compounds share a similar sandwich-like structure, they differ in their chemical properties and reactivity due to the different metal ions involved. For example, ferrocene is known for its high stability and inertness, while cyclopenta-1,3-diene;manganese(2+) exhibits more diverse reactivity .
List of Similar Compounds
- Ferrocene (cyclopenta-1,3-diene;iron(2+))
- Nickelocene (cyclopenta-1,3-diene;nickel(2+))
- Cobaltocene (cyclopenta-1,3-diene;cobalt(2+))
- Titanocene (cyclopenta-1,3-diene;titanium(2+))
- Zirconocene (cyclopenta-1,3-diene;zirconium(2+))
Propriétés
Formule moléculaire |
C10H2Mn-8 |
|---|---|
Poids moléculaire |
177.06 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;manganese(2+) |
InChI |
InChI=1S/2C5H.Mn/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
Clé InChI |
WIBSEJIIJDMEQZ-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



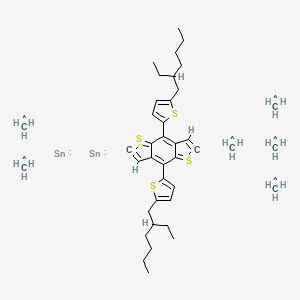

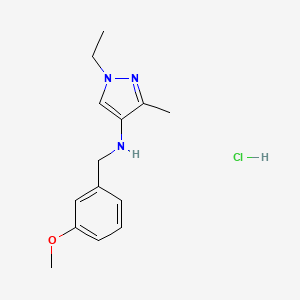
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
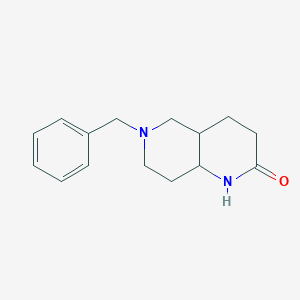
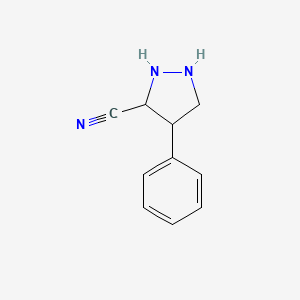
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
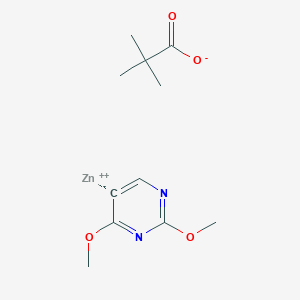
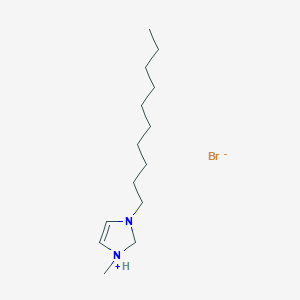
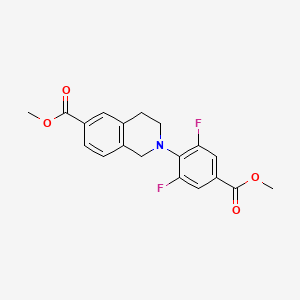
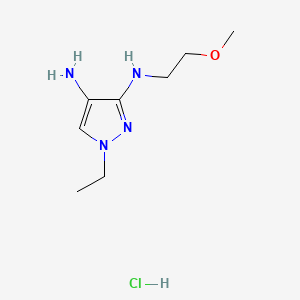
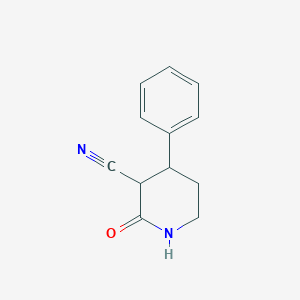
![1-(3-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15133639.png)
